molecular formula C21H18N2O5S2 B2887396 (Z)-2-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid CAS No. 476664-14-9

(Z)-2-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Cat. No.: B2887396
CAS No.: 476664-14-9
M. Wt: 442.5
InChI Key: QKVHDDRQDSHFJP-BOPFTXTBSA-N
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Description

(Z)-2-(2-(5-(4-Ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a synthetic thiazolidine-based compound offered for research applications. This compound is of significant interest in medicinal chemistry, particularly in the investigation of novel therapeutic agents for metabolic disorders. Its core structure is analogous to a class of (Z)-5-benzylidene-2-thioxothiazolidin-4-one derivatives that have demonstrated potent inhibitory activity against the α-glucosidase enzyme . Inhibiting this enzyme is a validated therapeutic strategy for the management of Type 2 diabetes, as it delays carbohydrate digestion and reduces post-prandial blood glucose levels . Recent studies on closely related compounds have shown promising in vitro inhibitory results, followed by in vivo efficacy in disaccharide loading tests, and have been further supported by molecular docking studies and dynamic simulations to elucidate their binding mechanism and stability with the enzyme target . The incorporation of a benzoic acid moiety via an acetamido linker may also contribute to the compound's binding affinity and overall pharmacokinetic profile. This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full potential as a lead compound in drug discovery.

Properties

IUPAC Name

2-[[2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5S2/c1-2-28-14-9-7-13(8-10-14)11-17-19(25)23(21(29)30-17)12-18(24)22-16-6-4-3-5-15(16)20(26)27/h3-11H,2,12H2,1H3,(H,22,24)(H,26,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVHDDRQDSHFJP-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and antioxidant activities, as well as its mechanisms of action.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

1. Anticancer Activity

Recent studies indicate that derivatives of thiazolidinones, such as the compound in focus, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Case Study:
In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, a related thiazolidinone derivative exhibited an IC50 value of 5 µM against HepG2 liver cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AHepG25
Compound BMCF710
Compound CA54912

2. Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory properties. Thiazolidinone derivatives have been shown to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of diseases like rheumatoid arthritis and other inflammatory conditions.

Mechanism:
The anti-inflammatory effect is primarily attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

3. Antioxidant Activity

Antioxidant activity is another significant aspect of this compound. Studies have utilized methods such as DPPH radical scavenging assays to evaluate this property.

Results:
In these assays, the compound demonstrated a notable ability to scavenge free radicals, with results comparable to standard antioxidants like Trolox. The antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Research Findings

Various research studies have focused on synthesizing and evaluating the biological activities of thiazolidinone derivatives:

  • Synthesis and Evaluation:
    • A study synthesized several thiazolidinone derivatives and evaluated their biological activities, finding that modifications in the benzylidene group significantly influenced their efficacy against cancer cells and their antioxidant capacity .
  • Comparative Analysis:
    • Comparative studies with known anticancer agents like Doxorubicin showed that certain derivatives had enhanced cytotoxicity, suggesting that structural modifications can lead to improved therapeutic profiles .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The benzylidene substituent significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name Benzylidene Substituent Key Properties/Activities Reference
(Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)amino) derivatives 3-Fluoro Anticancer activity (screened via in vitro assays)
(Z)-2-((5-(4-Nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)amino) substituted acids 4-Nitro Enhanced electronic effects; anticancer focus
(Z)-2-(5-(4-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid 4-Methoxy Melting point: 210–214°C; pKa: 3.62
(Z)-3-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid Indol-3-yl Antibacterial/antifungal lead compounds

Analysis :

  • Electron-Donating Groups (e.g., 4-Ethoxy, 4-Methoxy) : Increase lipophilicity, aiding membrane permeability. The 4-ethoxy group in the target compound may offer metabolic stability over 4-methoxy analogs due to reduced oxidative susceptibility .
  • Heteroaromatic Substituents (e.g., Indol-3-yl) : Broaden activity spectra; indole-containing derivatives show antibacterial/antifungal effects, suggesting substituent-dependent target specificity .

Modifications on the Thiazolidinone Core and Side Chains

Structural alterations in the thiazolidinone ring or acetamido-benzoic acid side chain modulate solubility and target affinity:

Compound Name Core/Side Chain Modification Key Findings Reference
(Z)-3-(2-(Dimethylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione Dimethylaminoethyl side chain Improved solubility; potential CNS activity
(Z)-3-(2-(Dibenzylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione Dibenzylaminoethyl side chain High yield (93.1%); steric effects may limit bioavailability
(Z)-2-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)acetamide 3,4-Dimethoxybenzylidene; p-tolylamide Molecular weight: 428.5; untested activity

Analysis :

  • Acetamido-Benzoic Acid vs. Aryl Amides: The benzoic acid moiety in the target compound may confer hydrogen-bonding capacity, favoring interactions with polar residues in enzymes or receptors compared to non-polar aryl amides .

Physicochemical and Pharmacokinetic Properties

Comparative data on melting points, pKa, and lipophilicity:

Property Target Compound (4-Ethoxy) 4-Methoxy Analog 3-Fluoro Analog 4-Nitro Analog
Melting Point (°C) Not reported 210–214 Not reported Not reported
pKa ~3.6 (predicted) 3.62 ~3.5 (estimated) ~2.8 (estimated)
Molecular Weight ~437.5 (calculated) 309.36 ~320 (estimated) ~350 (estimated)
LogP (Predicted) ~2.8 2.5 2.7 3.1

Analysis :

  • The higher molecular weight and logP of the target compound suggest greater lipophilicity compared to smaller analogs, which may enhance tissue penetration but reduce aqueous solubility.
  • The pKa values (~3.6) indicate ionization at physiological pH, favoring solubility in the intestinal tract for oral administration.

Preparation Methods

Classical Thiazolidinone Cyclization

The thioxothiazolidinone ring is synthesized via cyclization of thiourea derivatives with α-halo carbonyl compounds. A representative protocol involves:

Reagents :

  • Chloroacetic acid (1.0 equiv)
  • Thiourea (1.1 equiv)
  • Hydrochloric acid (catalytic)

Procedure :

  • Reflux chloroacetic acid and thiourea in aqueous HCl (6 N) at 100–110°C for 8–12 hours.
  • Cool the mixture to precipitate 2-imino-4-thiazolidinone.
  • Hydrolyze the imino intermediate with dilute HCl to yield 2-thioxo-4-thiazolidinone.

Yield : 68–72% after recrystallization from ethanol.

Lawesson’s Reagent-Mediated Thionation

Modern approaches employ Lawesson’s reagent to convert thiazolidine-2,4-dione to the thioxo analogue:

Reaction Scheme :
$$
\text{Thiazolidine-2,4-dione} \xrightarrow{\text{Lawesson's Reagent (2.2 equiv)}} \text{2-Thioxothiazolidin-4-one}
$$

Conditions :

  • Solvent: Dry toluene
  • Temperature: 110°C, 4 hours under nitrogen
  • Yield: 89%

Aldol Condensation for Benzylidene Installation

The 4-ethoxybenzylidene group is introduced via acid-catalyzed aldol condensation between 2-thioxothiazolidin-4-one and 4-ethoxybenzaldehyde.

Thermodynamic Control for Z-Isomer Selectivity

Optimized Conditions :

Parameter Specification
Solvent Ethanol/acetic acid (20:1 v/v)
Catalyst Piperidine (0.1 equiv)
Temperature 60°C, 24 hours
Molar Ratio 1:1 (thioxothiazolidinone:aldehyde)

Procedure :

  • Dissolve 2-thioxothiazolidin-4-one (10 mmol) and 4-ethoxybenzaldehyde (10 mmol) in ethanol.
  • Add piperidine and acetic acid, reflux with stirring.
  • Filter the precipitated product and wash with cold ethanol.

Yield : 82–87%.

Characterization Data :

  • IR (KBr) : 1728 cm⁻¹ (C=O), 1667 cm⁻¹ (C=N), 1619 cm⁻¹ (C=C)
  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.35 (t, J=7.0 Hz, 3H, CH₃)

Side Chain Installation via Acetamido Coupling

The 2-acetamidobenzoic acid moiety is introduced through nucleophilic acyl substitution.

Chloroacetylation Followed by Aminolysis

Step 1: Chloroacetylation :
$$
\text{5-(4-Ethoxybenzylidene)-2-thioxothiazolidin-4-one} \xrightarrow{\text{Chloroacetyl Chloride}} \text{3-(2-Chloroacetyl) Derivative}
$$

Conditions :

  • Solvent: Dry dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → room temperature, 6 hours
  • Yield: 76%

Step 2: Coupling with 2-Aminobenzoic Acid :
$$
\text{3-(2-Chloroacetyl) Derivative} + \text{2-Aminobenzoic Acid} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Protocol :

Component Quantity
Chloroacetyl intermediate 1.0 equiv (5 mmol)
2-Aminobenzoic acid 1.2 equiv (6 mmol)
Solvent DMF (20 mL)
Base K₂CO₃ (3.0 equiv)
Temperature 80°C, 8 hours

Workup :

  • Pour reaction into ice-water.
  • Adjust pH to 3–4 with dilute HCl.
  • Collect precipitate via vacuum filtration.

Yield : 65–71% after recrystallization from ethanol/water.

Spectral Characterization and Purity Assessment

Key Analytical Data :

Technique Observations
HRMS (ESI-TOF) m/z 443.0832 [M+H]⁺ (Calc. 443.0835)
¹³C NMR (DMSO-d₆) δ 192.5 (C=O), 167.8 (COOH), 159.2 (C=N)
HPLC Purity 95.2% (C18, MeOH/H2O 70:30, 254 nm)

Comparative Analysis of Synthetic Routes

Table 1. Yield Optimization Strategies

Method Variation Yield (%) Purity (%) Reference
Classical cyclization 68 92
Microwave-assisted thionation 94 96
Solvent-free aldol condensation 78 93
Ultrasonic coupling reaction 82 97

Challenges and Mitigation Strategies

  • Z/E Isomerization :

    • Thermodynamic control in aldol condensation favors Z-isomer.
    • Use of bulky solvents (toluene) minimizes E-isomer formation.
  • Byproduct Formation :

    • HCN generation during thionation requires strict ventilation.
    • Microwave irradiation reduces reaction time and byproducts.
  • Solubility Issues :

    • DMF enhances solubility during coupling reactions.
    • Sonication improves mass transfer in heterogeneous systems.

Q & A

Q. Key Conditions :

  • Temperature : Reflux (~80–100°C) for condensation .
  • pH : Mildly acidic (e.g., glacial acetic acid) to prevent side reactions .
  • Solvent : Ethanol or DMF for solubility optimization .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

Q. Methodological Answer :

  • 1H/13C NMR :
    • Thioxo group : A singlet at δ ~3.8–4.2 ppm (CH2 adjacent to thioxo) .
    • Benzylidene protons : Doublets in the aromatic region (δ 6.8–7.5 ppm) with coupling constants confirming the (Z)-configuration .
    • Ethoxy group : A triplet at δ ~1.3–1.5 ppm (CH3) and quartet at δ ~4.0–4.2 ppm (OCH2) .
  • FT-IR :
    • Peaks at ~1680–1700 cm⁻¹ (C=O stretch of 4-oxo group) and ~1250 cm⁻¹ (C-S stretch) .
  • Elemental Analysis :
    • Matches calculated C, H, N, S percentages (e.g., C ~57–60%, N ~3–4%) .

Advanced: How can researchers optimize synthesis yield when encountering low yields in the condensation step?

Methodological Answer :
Low yields often arise from incomplete benzylidene formation or isomerization. Optimization strategies include:

  • Catalyst Screening : Replace acetic acid with piperidine for faster kinetics .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30–60 minutes, improving yield by 15–20% .
  • Solvent-Free Conditions : Minimizes side reactions; yields up to 73% reported for analogous compounds .
  • Molar Ratio Adjustment : A 1:1.2 ratio of aldehyde to thiazolidinone precursor prevents aldehyde excess from promoting (E)-isomer formation .

Validation : Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm final product purity via HPLC (>95%) .

Advanced: How to address discrepancies in biological activity data across different studies?

Methodological Answer :
Discrepancies may stem from:

  • Purity Variability : Ensure >95% purity via HPLC and recrystallization. Impurities like (E)-isomers can skew activity .
  • Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition). For example, IC50 values vary with ATP concentration in kinase assays .
  • Structural Analog Comparison : Use a reference table to correlate substituent effects:
Substituent on BenzylideneBiological Activity TrendSource
4-EthoxyEnhanced anti-inflammatory
4-MethoxyHigher antimicrobial

Resolution : Conduct meta-analysis of SAR (structure-activity relationship) studies and validate via molecular docking to identify critical binding interactions .

Advanced: What strategies are effective in modifying the benzylidene moiety to enhance bioactivity while maintaining solubility?

Q. Methodological Answer :

  • Functional Group Variation :
    • Electron-Withdrawing Groups (e.g., -NO2) : Increase electrophilicity, enhancing enzyme inhibition but reducing solubility. Counteract with PEGylation .
    • Hydrophilic Substituents (e.g., -OH) : Improve aqueous solubility but may reduce membrane permeability. Balance via prodrug design .
  • LogP Optimization : Target logP ~2–3 (measured via shake-flask method) to balance solubility and bioavailability .
  • In Silico Modeling : Use software like Schrödinger’s Maestro to predict solubility-bioactivity trade-offs before synthesis .

Validation : Compare partition coefficients (octanol/water) and cytotoxicity profiles (e.g., HepG2 cells) .

Advanced: How to ensure stereochemical purity of the (Z)-isomer during synthesis?

Q. Methodological Answer :

  • Reaction Control : Use polar aprotic solvents (e.g., DMF) and lower temperatures (~60°C) to favor (Z)-isomer kinetics .
  • Catalyst Choice : Piperidine over triethylamine reduces isomerization risk .
  • Analytical Confirmation :
    • NOESY NMR : Nuclear Overhauser effect between benzylidene proton and thiazolidinone CH2 confirms (Z)-configuration .
    • X-ray Crystallography : Resolves ambiguity in solid-state conformation .

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